molecular formula C24H46O2 B13421112 dl-Menthyl Myristate

dl-Menthyl Myristate

Cat. No.: B13421112
M. Wt: 366.6 g/mol
InChI Key: HNZZQYMJJNOJHM-XPWALMASSA-N
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Description

dl-Menthyl myristate is an ester formed by the esterification of dl-menthol (a racemic mixture of menthol enantiomers) and myristic acid (tetradecanoic acid). It is structurally characterized by a cyclic terpene alcohol (menthol) linked to a saturated 14-carbon fatty acid chain. This compound is primarily utilized in the enantioselective enzymatic production of l-menthol, a widely used flavoring agent in food, cosmetics, and pharmaceuticals . Enzymes such as AbMBH from Acinetobacter sp. ECU2040 and CLEA-BsE from Bacillus subtilis have been employed to hydrolyze racemic menthyl esters, including this compound, to yield enantiomerically pure l-menthol .

Key properties:

  • Molecular formula: $ \text{C}{24}\text{H}{46}\text{O}2 $ (assuming menthyl group: $ \text{C}{10}\text{H}{19}\text{O} $; myristate: $ \text{C}{14}\text{H}{27}\text{O}2 $).
  • Enzymatic parameters: For related esters like dl-menthyl benzoate, the enzyme AbMBH exhibits a $ KM $ of 2.6 mM and $ k{cat} $ of 0.26 s$^{-1}$ .

Properties

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate

InChI

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1

InChI Key

HNZZQYMJJNOJHM-XPWALMASSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Scientific Research Applications

dl-Menthyl Myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .

Comparison with Similar Compounds

Other Menthyl Esters

Menthyl esters vary in the acyl group attached to menthol, impacting their enzymatic hydrolysis efficiency, solubility, and applications:

Compound Acyl Chain Length Key Enzymatic Data Applications Safety Profile
dl-Menthyl myristate C14 $ K_M $: ~2.6 mM (estimated) l-Menthol production, flavoring Limited data; likely low toxicity
dl-Menthyl acetate C2 Substrate inhibition at >1 M loading High-purity l-menthol synthesis Generally recognized as safe (GRAS)
dl-Menthyl palmitate C16 Hydrolyzed slower than C14 analogs Limited industrial use Non-genotoxic per JECFA
dl-Menthyl stearate C18 Low solubility in aqueous systems Experimental applications Assumed safe upon hydrolysis

Key Findings :

  • Chain length vs. activity: Shorter acyl chains (e.g., acetate) exhibit higher enzymatic turnover but greater substrate inhibition at elevated concentrations .
  • Industrial preference : Myristate (C14) balances solubility and enzymatic efficiency, making it a preferred intermediate for l-menthol production .

Myristate Esters with Different Alcohol Moieties

Myristic acid esters with non-menthol alcohols demonstrate distinct physicochemical and biological properties:

Compound Alcohol Component Molecular Weight Key Properties Applications
This compound dl-Menthol (cyclic) ~354.6 g/mol High lipid solubility, chiral center Flavoring, enantioselective synthesis
Myristyl myristate Myristyl alcohol (C14) 424.74 g/mol Non-polar, waxy solid Emollient in cosmetics, lab chemical
Methyl myristate Methanol 242.40 g/mol Low viscosity, standard for calibration Pharmaceutical reference standard
Phorbol myristate acetate Phorbol (diterpene) 616.83 g/mol Tumor-promoting activity Biomedical research (e.g., NF-κB studies)

Key Findings :

  • Structural impact : The alcohol moiety dictates functionality. For example, phorbol myristate acetate’s tumor-promoting activity contrasts sharply with the benign applications of this compound .
  • Solubility : Branched or cyclic alcohols (e.g., menthol) enhance lipid solubility compared to linear alcohols like myristyl .

Enzymatic Hydrolysis and Industrial Relevance

Enzymes such as AbMBH and CLEA-BsE show varying efficiency toward different esters:

  • This compound : Optimal for large-scale l-menthol production due to moderate chain length, enabling efficient biphasic system use (e.g., SDS-aqueous/organic systems) .
  • Myristyl myristate: Not typically hydrolyzed enzymatically; used as an inert emollient .

Biological Activity

dl-Menthyl myristate is an ester derived from menthol and myristic acid, known for its various applications in the cosmetic and pharmaceutical industries. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and skin penetration enhancement properties. Understanding its biological activity is essential for evaluating its efficacy in different formulations.

  • Molecular Formula: C15H30O2
  • Molar Mass: 242.40 g/mol

The structure of this compound allows it to interact with biological membranes, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that various myristate derivatives exhibit significant antibacterial and antifungal activities. For instance, myristate esters have shown medium antibacterial activity against gram-positive bacteria and weak activity against gram-negative strains. The effectiveness of these compounds can be attributed to their ability to disrupt microbial membranes.

Compound Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm)
Galactosyl Myristate11.6 (against Staphylococcus aureus)24.2 (against Candida albicans)
Glucosyl Monomyristate8.8 (against Escherichia coli)20.0 (against Candida albicans)

This table summarizes findings from studies evaluating the antimicrobial efficacy of various myristate derivatives, showcasing their potential as biocompatible antimicrobial agents .

The mechanism through which this compound exerts its biological effects is closely linked to its interaction with cellular membranes. It has been suggested that the compound may induce mitochondrial fragmentation and affect cellular signaling pathways related to stress responses. Specifically, it has been observed that myristate can increase levels of mitochondrial E3 ubiquitin ligase MUL1, which plays a crucial role in regulating mitochondrial dynamics and cell survival under stress conditions .

Case Studies

  • Cardiomyocyte Study:
    A study investigating the effects of myristate on cardiomyocytes revealed that exposure led to mitochondrial fragmentation and hypertrophy, indicating a potential link between fatty acid overload and cardiac dysfunction. The presence of MUL1 was essential for these changes, suggesting that this compound could influence cardiac cell health through modulation of mitochondrial dynamics .
  • Skin Penetration Enhancement:
    Research on the penetration-enhancing properties of this compound has shown promising results in improving the delivery of therapeutic agents through the skin barrier. This property is particularly valuable in transdermal drug delivery systems, where enhancing skin permeability can lead to improved therapeutic outcomes.

Q & A

Q. How do environmental factors (e.g., pH, temperature) modulate the stability of this compound in experimental setups?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (40°C, 75% RH) and analyze degradation products via LC-MS. Use Arrhenius modeling to predict shelf-life. Buffer systems (e.g., PBS) should maintain physiological pH to prevent hydrolysis .

Guidance for Data Interpretation and Reporting

  • Data Contradictions : Address variability by cross-validating results with orthogonal methods (e.g., cytotoxicity assays paired with metabolomics) and transparently reporting raw data in supplementary materials .
  • Ethical Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like MetaboLights or ChEMBL .

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